2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group.
Piperazine Derivative Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Introduction of Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a propylsulfonyl chloride or similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the biphenyl moiety.
Reduction: Reduction reactions may target the carbonyl group or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-4-yloxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- 2-(Biphenyl-4-yloxy)-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone
Uniqueness
2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is unique due to its specific propylsulfonyl group, which may confer distinct pharmacological properties compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H26N2O4S/c1-2-16-28(25,26)23-14-12-22(13-15-23)21(24)17-27-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
SSXYGLVUJFFLQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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